molecular formula C16H19NO B8762879 2-(2-Tert-butylphenoxy)aniline

2-(2-Tert-butylphenoxy)aniline

Cat. No.: B8762879
M. Wt: 241.33 g/mol
InChI Key: JSZXLJJYMPUEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Tert-butylphenoxy)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted at the ortho position with a phenoxy group bearing a tert-butyl (C(CH₃)₃) substituent in its own ortho position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research. The tert-butyl group enhances hydrophobicity and steric bulk, which can influence binding affinity in receptor-targeted applications .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)aniline

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)17/h4-11H,17H2,1-3H3

InChI Key

JSZXLJJYMPUEAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Tert-butylphenyl)aniline

This isomer features a tert-butyl group at the para position of the phenyl ring attached to the aniline. However, the electronic effects (e.g., electron-donating tert-butyl) remain similar. Molecular weight is estimated at 149.24 g/mol (C₁₀H₁₅N), lower than derivatives with extended substituents .

N-[2-(2-Tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline ()

This derivative includes an ethyl spacer and a tetrahydrofuran (oxolane) methoxy group. The added oxygen atoms increase hydrogen-bonding capacity (H-acceptors: 4, H-donors: 1) and molecular weight (370.46 g/mol, C₂₃H₃₁NO₃), enhancing hydrophilicity. Such modifications are common in drug design to improve bioavailability .

Functional Group Variations

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline ()

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to the tert-butyl group. This compound (MW: 343.34 g/mol ) may exhibit enhanced metabolic stability due to the CF₃ group’s resistance to oxidation .

2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline ()

Nitro (-NO₂) groups at positions 4 and 6 increase molecular weight (427.33 g/mol) and electron deficiency, making this compound highly electrophilic. The trifluoromethyl group further amplifies these effects, suggesting utility in agrochemicals or explosives .

1,3,4-Oxadiazole Derivatives ()

Compounds like 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibit activity as sphingosine-1-phosphate (S1P) receptor modulators (S1PR1 and S1PR3). The oxadiazole ring enhances π-π stacking interactions with receptors, a feature absent in the target compound .

N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline ()

With a molecular weight of 370.46 g/mol , this derivative’s extended structure may improve binding to lipid-rich biological membranes, though steric bulk could reduce diffusion rates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogD (pH 5.5) H-Bond Acceptors/Donors
2-(2-Tert-butylphenoxy)aniline C₁₆H₁₉NO 241.33 ortho-tert-butylphenoxy ~3.2 (est.) 2 / 1
2-(4-Tert-butylphenyl)aniline C₁₀H₁₅N 149.24 para-tert-butylphenyl ~2.8 (est.) 1 / 1
N-[2-(2-Tert-butylphenoxy)ethyl]-3-(oxolan-2-ylmethoxy)aniline C₂₃H₃₁NO₃ 370.46 Ethyl spacer, oxolanylmethoxy 2.1 4 / 1
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline C₂₀H₁₆F₃NO 343.34 Benzylphenoxy, CF₃ ~3.5 (est.) 3 / 1
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline C₁₇H₁₆F₃N₃O₄ 427.33 Dinitro, CF₃ ~1.8 6 / 1

Research Findings and Implications

  • Electronic Effects: Electron-donating tert-butyl groups stabilize adjacent positive charges, whereas electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilicity and reactivity .
  • Biological Relevance : Oxadiazole-containing analogs () demonstrate receptor-specific activity, suggesting that structural complexity correlates with target selectivity .

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